1-[2-(Furan-2-yl)-2-(thiophen-3-yl)ethyl]-3-(2-methoxyethyl)urea
Description
The compound 1-[2-(Furan-2-yl)-2-(thiophen-3-yl)ethyl]-3-(2-methoxyethyl)urea is a urea derivative featuring a hybrid heterocyclic substituent. Its structure includes:
- Urea core: Central carbonyl group bonded to two nitrogen atoms.
- Substituent 1: A 2-(furan-2-yl)-2-(thiophen-3-yl)ethyl group on one nitrogen, combining furan (oxygen-containing heterocycle) and thiophene (sulfur-containing heterocycle).
- Substituent 2: A 2-methoxyethyl group on the second nitrogen, providing hydrophilic character.
While direct pharmacological or synthetic data for this compound are absent in the provided evidence, its structural motifs (furan, thiophene, methoxyethyl) align with bioactive urea derivatives reported in medicinal chemistry, such as kinase inhibitors or enzyme modulators .
Properties
IUPAC Name |
1-[2-(furan-2-yl)-2-thiophen-3-ylethyl]-3-(2-methoxyethyl)urea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O3S/c1-18-7-5-15-14(17)16-9-12(11-4-8-20-10-11)13-3-2-6-19-13/h2-4,6,8,10,12H,5,7,9H2,1H3,(H2,15,16,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGEHWUOJUSOLMD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=O)NCC(C1=CSC=C1)C2=CC=CO2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[2-(Furan-2-yl)-2-(thiophen-3-yl)ethyl]-3-(2-methoxyethyl)urea typically involves multi-step organic reactions. One common approach is to start with the preparation of the intermediate compounds, such as furan-2-carboxylic acid and thiophene-3-carboxylic acid. These intermediates are then subjected to various reactions, including esterification, amidation, and urea formation, to yield the final product.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions: 1-[2-(Furan-2-yl)-2-(thiophen-3-yl)ethyl]-3-(2-methoxyethyl)urea can undergo various chemical reactions, including:
Oxidation: The furan and thiophene rings can be oxidized to form corresponding sulfoxides and furans.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Halogenation using bromine or chlorination using thionyl chloride (SOCl2).
Major Products Formed:
Oxidation: Formation of sulfoxides and furans.
Reduction: Formation of dihydro derivatives.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use as a pharmaceutical intermediate in drug development.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (OLEDs).
Mechanism of Action
The mechanism of action of 1-[2-(Furan-2-yl)-2-(thiophen-3-yl)ethyl]-3-(2-methoxyethyl)urea involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. Additionally, the compound’s unique structure allows it to interact with biological membranes, potentially affecting cell signaling pathways.
Comparison with Similar Compounds
Structural Features and Molecular Properties
The table below compares the target compound with structurally related analogues from the evidence:
*Calculated based on structural formula due to absence of explicit data.
Key Observations
Heterocyclic Diversity :
- The target compound’s furan-2-yl and thiophen-3-yl groups contrast with analogues featuring thiophen-2-yl (e.g., ), which may alter electronic properties and binding interactions due to positional isomerism.
- Replacement of the methoxyethyl group with thiomorpholine () or dimethoxybenzyl () modulates lipophilicity and hydrogen-bonding capacity.
Sulfamoyl and acetamide groups () introduce hydrogen-bond donors/acceptors, often critical for target engagement in enzyme inhibition.
Synthetic Accessibility :
- Acid-catalyzed rearrangements (e.g., epoxide intermediates in ) or fragment-based crystallographic approaches () are common strategies for similar ureas. The target compound’s synthesis likely requires coupling of pre-functionalized ethylamine intermediates.
Research Implications
- Pharmacological Potential: The combination of furan, thiophene, and methoxyethyl groups suggests possible activity in central nervous system (CNS) targets or anti-inflammatory pathways, though specific data are lacking .
- Structure-Activity Relationship (SAR) : Comparative studies highlight the importance of substituent positioning (e.g., thiophen-2-yl vs. 3-yl) and auxiliary groups (hydroxy, sulfamoyl) in modulating bioactivity .
Biological Activity
The compound 1-[2-(Furan-2-yl)-2-(thiophen-3-yl)ethyl]-3-(2-methoxyethyl)urea is a member of the urea family, which has garnered attention due to its potential biological activities. Urea derivatives, particularly those containing heterocyclic moieties like furan and thiophene, exhibit a range of pharmacological effects, including antibacterial, antifungal, and anticancer activities. This article aims to explore the biological activity of this specific compound through an analysis of existing research findings.
Chemical Structure and Properties
This compound can be characterized by the following properties:
- Molecular Formula : C13H15N3O2S
- Molecular Weight : 273.34 g/mol
- IUPAC Name : this compound
The presence of furan and thiophene rings contributes to its unique chemical behavior and biological activities.
Antimicrobial Activity
Research indicates that urea derivatives, including those with furan and thiophene components, possess significant antimicrobial properties. For instance:
- Antibacterial Effects : Studies have shown that similar compounds exhibit activity against various pathogens such as Escherichia coli, Staphylococcus aureus, and Salmonella typhi . The minimum inhibitory concentrations (MICs) for these compounds often range between 40 to 50 µg/mL, demonstrating comparable efficacy to standard antibiotics .
| Pathogen | MIC (µg/mL) | Activity Type |
|---|---|---|
| E. coli | 40 | Bactericidal |
| S. typhi | 50 | Bacteriostatic |
| Staphylococcus aureus | 45 | Bactericidal |
Anticancer Activity
The anticancer potential of urea derivatives has also been documented. Compounds with similar structures have demonstrated cytotoxic effects on various cancer cell lines, including breast and lung cancer cells. For example, a study reported that certain thiourea derivatives exhibited significant antiproliferative activity against U937 cells with IC50 values lower than that of etoposide .
The biological activities of this compound can be attributed to its ability to interact with biological targets through hydrogen bonding and hydrophobic interactions due to its unique structure. The thiourea moiety is particularly noted for its role in forming stable complexes with metal ions and biological macromolecules, enhancing its therapeutic potential .
Case Studies
- Study on Antimicrobial Properties : A recent investigation evaluated the antimicrobial efficacy of various urea derivatives against common bacterial strains. The results indicated that compounds containing furan and thiophene rings exhibited superior activity compared to their non-fused counterparts, suggesting a synergistic effect due to structural configuration .
- Anticancer Research : Another study focused on the cytotoxic effects of urea derivatives on cancer cell lines. The findings revealed that modifications in the side chains significantly influenced the anticancer activity, with some derivatives showing IC50 values in the low micromolar range against specific cancer types .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
